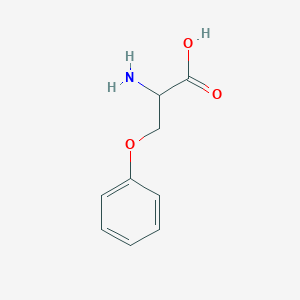

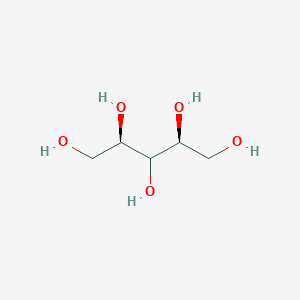

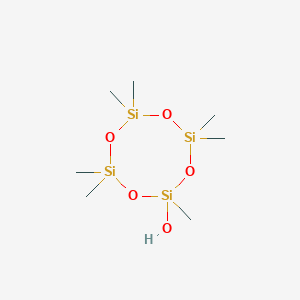

![molecular formula C46H66N8O5S2 B109782 Impureza específica T de Ritonavir [EP] CAS No. 869368-48-9](/img/structure/B109782.png)

Impureza específica T de Ritonavir [EP]

Descripción general

Descripción

The compound “(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenyl, thiazolyl, and urea moieties, which contribute to its unique chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving hydroxyl, phenyl, and thiazolyl groups.

Medicine: Potential therapeutic applications due to its unique functional groups.

Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

Target of Action

Ritonavir specified impurity T [EP] is primarily targeted at the HIV protease . This protease is a key enzyme in the life cycle of the HIV virus, responsible for the cleavage of the gag-pol polyprotein, which is a crucial step in the maturation of the virus .

Mode of Action

Ritonavir specified impurity T [EP] acts as a protease inhibitor . It binds to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Ritonavir specified impurity T [EP] is the HIV replication cycle . By inhibiting the HIV protease, it disrupts the maturation process of the virus, preventing the formation of infectious viral particles .

Pharmacokinetics

Ritonavir specified impurity T [EP] is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . This inhibition increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . The clinically relevant half-life is about 3 to 5 hours . Due to autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration .

Result of Action

The primary result of the action of Ritonavir specified impurity T [EP] is the prevention of HIV replication . By inhibiting the HIV protease, it prevents the maturation of the virus, leading to the production of noninfectious, immature viral particles .

Action Environment

The action of Ritonavir specified impurity T [EP] can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect its efficacy due to potential drug-drug interactions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

It is known that Ritonavir, the parent compound, is a potent inhibitor of the cytochrome P450 3A4 enzyme . This suggests that Ritonavir specified impurity T [EP] may interact with similar enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Given its structural similarity to Ritonavir, it may influence cell function by interacting with cellular enzymes and signaling pathways

Molecular Mechanism

The exact molecular mechanism of action of Ritonavir specified impurity T [EP] remains to be determined. Ritonavir, the parent compound, is known to inhibit the HIV viral proteinase enzyme, which is essential for the replication of the virus . It is possible that Ritonavir specified impurity T [EP] may have similar inhibitory effects on certain enzymes.

Temporal Effects in Laboratory Settings

Studies on Ritonavir have shown that it exhibits stable properties over time

Dosage Effects in Animal Models

The effects of different dosages of Ritonavir specified impurity T [EP] in animal models have not been reported. Studies on Ritonavir have shown that it exhibits potent antiviral activity in animal models

Metabolic Pathways

Ritonavir is known to inhibit the cytochrome P450 3A4 enzyme, suggesting that it may be involved in similar metabolic pathways .

Transport and Distribution

Studies on Ritonavir have shown that it exhibits enhanced tissue distribution when loaded into nanostructured lipid carriers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core hexane structure, introduction of phenyl groups, and subsequent functionalization with hydroxyl, thiazolyl, and urea groups. Typical reaction conditions may include:

Formation of the hexane core: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.

Introduction of phenyl groups: This could be achieved through Friedel-Crafts alkylation or acylation.

Functionalization with hydroxyl groups: This step may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.

Introduction of thiazolyl and urea groups: This could involve nucleophilic substitution reactions and subsequent urea formation using isocyanates or carbodiimides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents like KMnO4 or CrO3.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.

Common Reagents and Conditions

Oxidizing agents: KMnO4, CrO3, PCC

Reducing agents: NaBH4, LiAlH4

Electrophilic aromatic substitution reagents: HNO3 (nitration), Br2 (bromination)

Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of nitro or halogenated derivatives

Hydrolysis: Formation of amines and carbon dioxide

Comparación Con Compuestos Similares

Similar Compounds

- (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))

- (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Propiedades

IUPAC Name |

(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N8O5S2/c1-28(2)39(51-45(58)53(9)24-35-26-60-43(48-35)30(5)6)41(56)47-34(21-32-17-13-11-14-18-32)23-38(55)37(22-33-19-15-12-16-20-33)50-42(57)40(29(3)4)52-46(59)54(10)25-36-27-61-44(49-36)31(7)8/h11-20,26-31,34,37-40,55H,21-25H2,1-10H3,(H,47,56)(H,50,57)(H,51,58)(H,52,59)/t34-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFGDVVGZPWCGY-JEXMNKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869368-48-9 | |

| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869368489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-HYDROXY-1,6-DIPHENYLHEXANE-2,5-DIYL)BIS(2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVW90Y6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

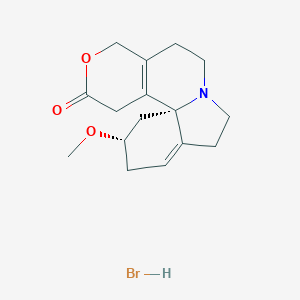

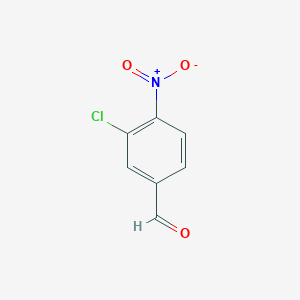

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

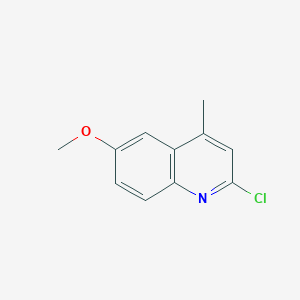

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)